Regioisomeric Attachment Point: 4-yl vs. 3-yl Connectivity Alters Computed Lipophilicity and Conformational Flexibility
The target compound bears the 1-ethylpyrazole moiety attached at the 4-position (C4–CH₂–NH linkage). Its closest constitutional isomer, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine (PubChem CID 122166589), connects through the pyrazole 3-position (C3–CH₂–NH). This single-atom shift alters the spatial trajectory of the ethyl-pyrazole ring relative to the methoxy-methylpyrazole core. The 3-yl isomer has a computed XLogP3-AA of 0.7 (PubChem) [1]. The 4-yl target compound is predicted to exhibit higher lipophilicity due to reduced proximity of the polar pyrazole N2 nitrogen to the solvent-exposed linker region, producing an estimated ΔXLogP3 of approximately +0.3 to +0.5 log units relative to the 3-yl isomer . The increased lipophilicity of the 4-yl isomer may favor passive membrane permeability in cellular assays, though direct experimental confirmation is lacking [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and regioisomeric connectivity |
|---|---|
| Target Compound Data | 4-yl attachment; XLogP3-AA estimated ~1.0–1.2 (free base); Rotatable bonds = 5 (estimated) |
| Comparator Or Baseline | N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine (PubChem CID 122166589): XLogP3-AA = 0.7; Rotatable bonds = 5 |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.3 to +0.5 (target vs. 3-yl isomer); equivalent rotatable bond count |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); experimental logP not available |
Why This Matters
In medicinal chemistry campaigns, a ΔlogP of 0.3–0.5 units can shift cellular permeability and non-specific protein binding; the 4-yl regioisomer therefore represents a distinct physicochemical entity that is not interchangeable with the 3-yl analog for SAR exploration or screening library design.
- [1] PubChem CID 122166589. N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine – Computed Properties. XLogP3-AA = 0.7. National Center for Biotechnology Information. View Source
- [2] Waring, M.J. (2010) Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (ΔlogD > 0.3 may significantly affect permeability). View Source
